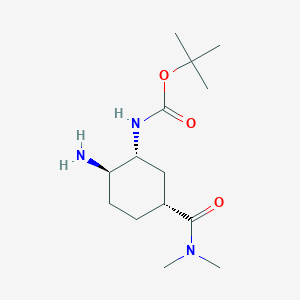

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Vue d'ensemble

Description

“tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor . It has a molecular formula of C21H30ClN5O5 and a molecular weight of 467.95 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclohexyl ring with various functional groups attached, including carbamate and amino groups . The exact 3D structure and conformation would require more detailed analysis or experimental data.Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the available resources. As an impurity of Edoxaban , its reactivity might be related to the reactions Edoxaban undergoes in the body or during its synthesis.Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.95 and a density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Stereoisomer Applications

Efficient Stereoselective Synthesis : An efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been developed. These isomers are key intermediates in the synthesis of factor Xa inhibitors, showcasing the compound's utility in developing anticoagulant drugs (Wang et al., 2017).

Preparation of Enantiomers : The compound has been used in the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through kinetic and parallel kinetic resolutions. This process highlights its role in creating specific enantiomers, which are crucial in pharmaceutical chemistry (Davies et al., 2003).

Intermediate in Organic Synthesis

Role in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), an anticancer drug (Zhao et al., 2017).

Crystal Structure and Synthesis of Analogs : Its crystal structure has been determined, aiding in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, further underscoring its significance in nucleotide analog synthesis (Ober et al., 2004).

Application in Pharmaceutical Chemistry

Enantioselective Synthesis in Drug Development : The compound has been used in the enantioselective synthesis of intermediates for potent CCR2 antagonists, showcasing its application in developing targeted pharmaceutical agents (Campbell et al., 2009).

Biotransformation Studies : It has also been involved in biotransformation studies, particularly in understanding the role of N-protecting groups in the biotransformation of β-amino nitriles to β-amino amides and acids, which is significant in enzymatic synthesis and pharmaceutical chemistry (Preiml et al., 2004).

Innovative Applications in Glycochemistry : The compound's reaction under glycosylation conditions leads to the formation of 2-deoxy-2-amino sugar carbamates, demonstrating its utility in creating novel glycoconjugates, important in medicinal chemistry (Henry & Lineswala, 2007).

Mécanisme D'action

Target of Action

The primary target of “tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, leading to blood clot formation .

Mode of Action

As a direct Factor Xa inhibitor, this compound binds to the active site of Factor Xa, preventing its interaction with its substrates and thus inhibiting its activity . This inhibition disrupts the blood coagulation cascade, preventing the formation of thrombin and subsequent blood clot formation .

Biochemical Pathways

The inhibition of Factor Xa affects the blood coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, a key step in the cascade . This disruption in the cascade prevents the formation of fibrin, the main component of blood clots, thus exerting an anticoagulant effect .

Result of Action

The primary result of the action of “this compound” is the prevention of blood clot formation . By inhibiting Factor Xa, it disrupts the blood coagulation cascade, preventing the formation of thrombin and subsequent conversion of fibrinogen to fibrin . This results in an anticoagulant effect, reducing the risk of thrombosis .

Orientations Futures

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration at 2-8°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which in turn influences its activity and function . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules within various subcellular environments . Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action and optimizing the use of this compound in research and therapeutic settings.

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)

![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)

![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)